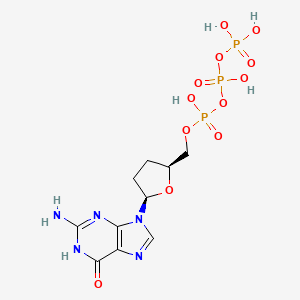
2'-3'-二脱氧鸟苷-5'-三磷酸
描述
2’-3’-Dideoxyguanosine-5’-triphosphate (ddGTP) is a sugar-modified nucleoside triphosphate, where the 2’ and 3’ hydroxyl groups are absent, resulting in chain termination . The inability of polymerases to extend from a dideoxy nucleotide causes the chain termination and is useful in a variety of biotechnology applications .
Synthesis Analysis
DdGTP has been used in the synthesis of oligonucleotides containing a terminal ddG that are resistant to cleavage by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) exonuclease . It has also been used to terminate chain extension produced by the Taq polymerase in PCR assays .Molecular Structure Analysis
The molecular formula of ddGTP is C10H16N5O12P3 . It has a molecular weight of 491.10 g/mole . The InChI string representation of its structure is1S/C10H16N5O12P3.Na/c11-10-13-8-7 (9 (16)14-10)12-4-15 (8)6-2-1-5 (25-6)3-24-29 (20,21)27-30 (22,23)26-28 (17,18)19;/h4-6H,1-3H2, (H,20,21) (H,22,23) (H2,17,18,19) (H3,11,13,14,16);/q;+1/p-1/t5-,6+;/m0./s1 . Chemical Reactions Analysis
DdGTP is used in a variety of biotechnology applications, including cycle sequencing, enzyme mechanistic studies, and for producing RNA and DNA sequences that cannot be extended by polymerases or joined by DNA ligases . It is also used in pyrophosphorolysis-activated polymerization (PAP), a technique valuable for the detection of rare mutations .Physical And Chemical Properties Analysis
DdGTP is a powder that is soluble in water at a concentration of 5 mg/mL, forming a clear, colorless solution . It is recommended to be stored at -20°C .科学研究应用
抑制 HIV-1 逆转录酶
2'-3'-二脱氧鸟苷-5'-三磷酸(ddGTP)及其类似物因其对人类免疫缺陷病毒 1 型(HIV-1)逆转录酶的抑制作用而被广泛研究。White 等人(1989 年)发现,一种密切相关的化合物碳苷三磷酸是一种高度选择性的逆转录酶抑制剂,对细胞酶的影响最小。这表明 ddGTP 类似物可以靶向 HIV-1 逆转录酶,而不会对人类 DNA 聚合酶产生不利影响 (White 等,1989)。
DNA 合成的酶促终止
研究表明,ddGTP 可以整合到新合成的 DNA 中并终止转录。Orr 等人(1992 年)的工作证明了这一点,他们证明(-)-碳苷 5'-三磷酸(ddGTP 的变体)在链延伸研究中以类似于二脱氧-GTP 的方式终止转录 (Orr 等,1992)。
与各种 DNA 聚合酶的相互作用
不同的 DNA 聚合酶与 ddGTP 的相互作用不同。Ono 和 Nakane(1991 年)发现 ddGTP 是具有活化 DNA 的 DNA 聚合酶 β 的有效底物,但它不被用作 DNA 聚合酶 γ 的底物。这种选择性相互作用表明 ddGTP 在理解和操纵不同情况下 DNA 聚合酶活性方面具有潜在用途 (Ono 和 Nakane,1991)。
在抗 HIV 前药中的应用
Mehellou 等人(2007 年)探索了 ddG 作为抗 HIV 治疗中前药的用途。他们假设使用前药方法递送 ddG 的单磷酸酯可以提高其抗 HIV 活性,因为其三磷酸酯形式具有强大的抗 HIV 活性 (Mehellou 等,2007)。
抗病毒剂中的比较药代动力学
Russell 和 Klunk(1989 年)比较了包括 ddG 在内的各种 2',3'-二脱氧核苷作为抗 HIV 剂的药代动力学。他们的研究有助于了解这些化合物在生物系统中的行为,这对于它们的潜在治疗应用至关重要 (Russell 和 Klunk,1989)。
对乙型肝炎病毒和细胞 DNA 聚合酶的不同影响
Matthes 等人(1991 年)评估了包括 ddGTP 类似物在内的核苷三磷酸对乙型肝炎病毒 DNA 聚合酶的抑制作用。他们发现这些化合物是这种病毒最有效和最具选择性的抑制剂之一,突出了它们的潜在治疗效用 (Matthes 等,1991)。
作用机制
Target of Action
The primary target of 2’-3’-Dideoxyguanosine-5’-triphosphate is DNA polymerase , an enzyme that synthesizes DNA molecules from their nucleotide building blocks . This compound also inhibits telomerase , an enzyme that lengthens telomeres in DNA strands .
Mode of Action
2’-3’-Dideoxyguanosine-5’-triphosphate acts as a chain-elongating inhibitor of DNA polymerase . It is incorporated into the growing DNA chain during replication. Due to the absence of the 2’ and 3’ hydroxyl groups in its structure, it causeschain termination . This means that once incorporated, no further nucleotides can be added, halting DNA synthesis .
Biochemical Pathways
The action of 2’-3’-Dideoxyguanosine-5’-triphosphate primarily affects the DNA replication pathway . By inhibiting DNA polymerase, it disrupts the normal process of DNA synthesis . This can have downstream effects on cell division and growth, as these processes are dependent on successful DNA replication.
Result of Action
The incorporation of 2’-3’-Dideoxyguanosine-5’-triphosphate into a growing DNA chain results in premature termination of DNA synthesis . This can lead to incomplete or incorrect DNA sequences, potentially causing cell death or preventing cell division . It can also inhibit the action of telomerase, potentially affecting the length of telomeres and cellular aging processes .
安全和危害
未来方向
属性
IUPAC Name |
[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRRAMINWIWTNU-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of ddGTP?
A1: ddGTP (C10H13N5O11P3) has a molecular weight of 445.18 g/mol. While specific spectroscopic data is not detailed within the provided research, ddGTP's structure closely resembles dGTP, differing only in the absence of a hydroxyl group at the 2' and 3' positions of the deoxyribose sugar moiety. This structural distinction is critical to its mechanism of action.
Q2: What is the impact of ddGTP's structure on its activity against different DNA polymerases?
A: Research indicates that the structural features of ddGTP, particularly the absence of the 3'-hydroxyl group, contribute to its ability to inhibit a range of DNA polymerases, albeit with varying potency [, ]. Interestingly, studies suggest that specific mutations within the polymerase enzymes, like those observed in HIV-1 reverse transcriptase, can further modulate the sensitivity to ddGTP [, ]. These mutations often impact the enzyme's substrate recognition site, affecting its ability to differentiate between ddGTP and the natural substrate, dGTP.
Q3: Can you elaborate on the use of ddGTP in studying telomerase activity?
A: ddGTP has proven to be a valuable tool in telomerase research [, ]. As telomerase is responsible for maintaining telomere length, which is implicated in cellular aging and cancer, understanding its activity is crucial. ddGTP, through its inhibitory action on telomerase, allows researchers to investigate the enzyme's kinetics and susceptibility to nucleotide analogs [, ]. Furthermore, modifications to the ddGTP structure provide insights into the structure-activity relationship and potential development of more targeted telomerase inhibitors.
Q4: Are there any known resistance mechanisms against ddGTP?
A: Studies focusing on HIV-1 have identified specific mutations in the viral reverse transcriptase that confer resistance to ddGTP and other dideoxynucleoside analogs [, ]. The Q151M mutation, for example, significantly reduces the enzyme's sensitivity to ddGTP []. Understanding these resistance mechanisms is critical for developing new therapeutic strategies and combating the emergence of drug resistance.
Q5: How is ddGTP utilized in studying the DNA packaging mechanism of bacteriophages?
A: Research on bacteriophage ϕ29 illustrates the use of ddGTP in elucidating the mechanism of DNA packaging []. This phage utilizes a terminal protein, p3, which forms a covalent complex with the 5’-terminal nucleotide of its DNA for replication initiation. In vitro experiments showed that the protein p3-dAMP complex could be elongated into a protein p3-oligonucleotide complex in the presence of ddCTP []. This finding demonstrated the sequential addition of nucleotides during the DNA packaging process and the role of p3 as a primer for DNA replication.
Q6: Are there any alternative compounds to ddGTP in research applications?
A: Researchers continue to explore alternative compounds with similar inhibitory properties to ddGTP. One study examined the effects of 2′,3′-dideoxyguanosine 5′-[α,β-methylene] triphosphate [pp(CH2)pddG], ddGTP, and pp(CH2)pG on tubulin assembly [, ]. Each compound, while sharing the ability to promote tubulin assembly, exhibited unique interactions and effects on polymer formation, highlighting the possibility of developing more tailored compounds for specific research or therapeutic applications [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



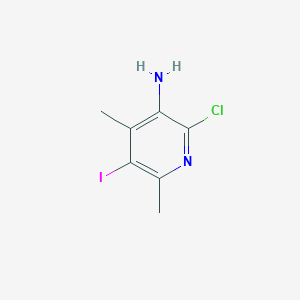
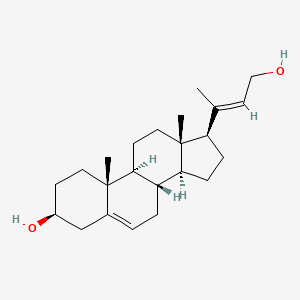

![2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436415.png)
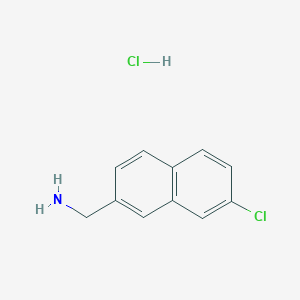
![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate](/img/structure/B1436417.png)
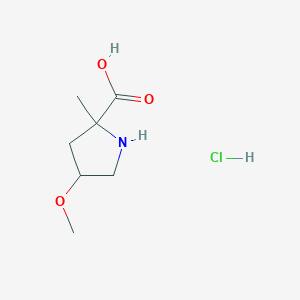
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B1436420.png)

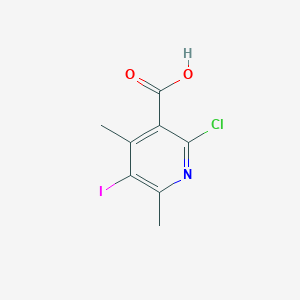
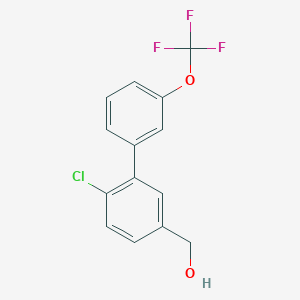
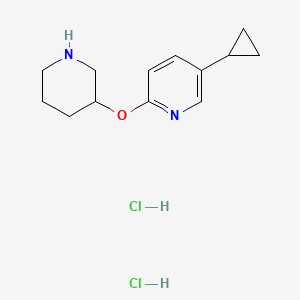
![[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B1436432.png)
![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)